molecular formula C15H19N3O3S2 B12205210 N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12205210
M. Wt: 353.5 g/mol
InChI Key: WGDANEZXFFFZGW-XFXZXTDPSA-N
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Description

N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidine ring, a thiophene moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a thiophene derivative with a suitable amine to form the thiazolidine ring. This reaction is usually carried out under reflux conditions in the presence of a catalyst.

    Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This step requires the use of a strong base and a suitable solvent.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product. This step is typically carried out using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically target the carbonyl groups, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the acetyl group. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, strong bases or acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes, receptors, and other proteins. Its binding to these targets can modulate their activity, leading to various biological effects.

    Pathways Involved: The compound can influence multiple signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects on these pathways contribute to its potential therapeutic properties.

Comparison with Similar Compounds

N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the thiophene moiety in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C15H19N3O3S2/c1-17(2)7-4-6-16-13(19)10-18-14(20)12(23-15(18)21)9-11-5-3-8-22-11/h3,5,8-9H,4,6-7,10H2,1-2H3,(H,16,19)/b12-9-

InChI Key

WGDANEZXFFFZGW-XFXZXTDPSA-N

Isomeric SMILES

CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=CC=CS2)/SC1=O

Canonical SMILES

CN(C)CCCNC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=O

Origin of Product

United States

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